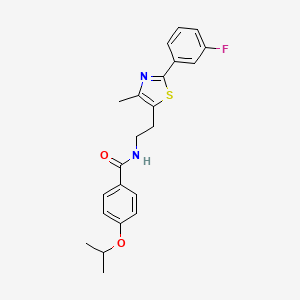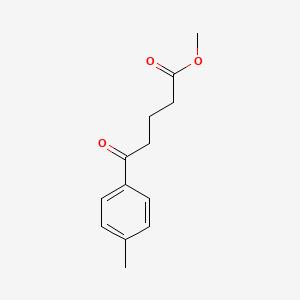
Methyl 5-(4-methylphenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(4-methylphenyl)-5-oxovalerate, also known as Methyl 5-(p-tolyl)-5-oxovalerate, is a chemical compound that belongs to the class of organic compounds called esters. It is often used as a starting material for the synthesis of various pharmaceutical and agrochemical compounds.
Wirkmechanismus
The mechanism of action of Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions, particularly in the synthesis of pharmaceutical and agrochemical compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate. However, it is known to be a relatively stable compound that is not highly reactive under normal laboratory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate in laboratory experiments is its relatively low cost and availability. Additionally, it is a versatile starting material that can be used in the synthesis of a wide range of compounds. However, one limitation of using Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate is its potential toxicity and hazardous nature. It should be handled with care and appropriate safety precautions should be taken when working with this compound.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, there is potential for the use of Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate in the synthesis of new pharmaceutical and agrochemical compounds. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-methylbenzoyl chloride with methyl acetoacetate in the presence of a base such as triethylamine. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate has been extensively studied for its potential use in the synthesis of various pharmaceutical and agrochemical compounds. It has been used as a starting material for the synthesis of drugs such as Lacosamide, which is used to treat epilepsy, and Imidacloprid, which is a widely used insecticide. Additionally, Methyl 5-(4-methylphenyl)-5-oxovalerate 5-(4-methylphenyl)-5-oxovalerate has been used as a key intermediate in the synthesis of various natural products, such as the anti-cancer compound (-)-Spongistatin 1.
Eigenschaften
IUPAC Name |
methyl 5-(4-methylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-6-8-11(9-7-10)12(14)4-3-5-13(15)16-2/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNCBAZITMJOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-methylphenyl)-5-oxovalerate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2951916.png)
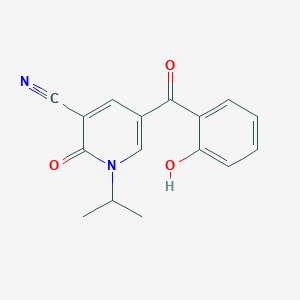
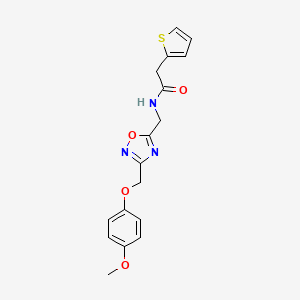
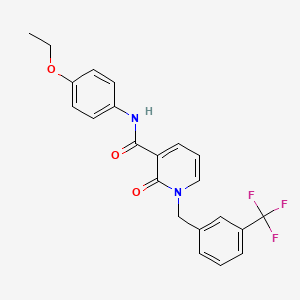
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2951922.png)
![6-Ethyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951923.png)
acetonitrile](/img/structure/B2951926.png)
![Ethyl 4-(3-{[(2,4-dichlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2951927.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2951929.png)
![1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2951930.png)
